1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
Overview
Description
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate, also known as Chloro-N,N,N’,N’-bis(tetramethylene)formamidinium Hexafluorophosphate or PyClU, is a chemical compound with the molecular formula C9H16ClF6N2P . It is a solid substance that is sensitive to light and moisture .
Molecular Structure Analysis
The molecular weight of this compound is 332.66 g/mol . The InChI Key is NHEGCUSBUWGOQM-UHFFFAOYSA-N . The SMILES representation is FP-(F)(F)(F)F.ClC(N1CCCC1)=[N+]1CCCC1 .Chemical Reactions Analysis
This compound is used as a reactant for various chemical reactions, including enantioselective desymmetrization of meso-asiridines, peptide coupling, heterocyclization of chloroformamidinium salts, and oxidative insertion for palladium and nickel catalyst synthesis .Physical and Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and moisture . It has a melting point range of 150.0 to 155.0 degrees Celsius . It is almost transparent in acetonitrile .Scientific Research Applications
Luminescence Enhancement in Chloroplatinum(II) Complexes
1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate has been observed to contribute to the remarkable luminescence enhancement in chloroplatinum(II) complexes, particularly when combined with hexaethylene glycol methyl ether substituted 2,6-bis(benzimidazol-2'-yl)pyridine in water. This interaction triggers a significant increase in luminescence upon the addition of excessive hexafluorophosphate salts (Liang et al., 2014).
Preparation of Hexafluorophosphates
The compound plays a role in the preparation of hexafluorophosphates. For instance, pyridinium hexafluorophosphate is created through reactions involving phosphorus (V) halides and pyridinium poly(hydrogen fluoride), leading to the production of hexafluorophosphates of various other elements (Mohamed et al., 1983).
Impact on Differential Capacitance in Ionic Liquid Electrolytes
The compound significantly affects the differential capacitance of ionic liquid electrolytes. For instance, in a study comparing two ionic liquids, one containing N-butyl-N-methyl-pyrrolidinium hexafluorophosphate, distinct differential capacitance behaviors were observed, influenced by the specific adsorption interactions between the cations and electrodes (Zhang et al., 2014).
Role in Complex Formation with Neutral and Anionic Guests
This compound is also involved in the complex formation process. For example, hexafluorophosphate (PF6-) and tetraisobutyloctahydroxypyridine[4]arene interact in various states, such as in the gas phase and in solutions, forming complex structures that involve simultaneous endo and exo complexation (Kiesilä et al., 2017).
Influence on Ionic Liquids and Electrochemical Behavior
The compound is crucial in the field of ionic liquids and their applications in electrochemistry. For example, studies on ionic liquid crystals with hexafluorophosphate salts have shown that these compounds exhibit liquid crystalline behavior, which is significantly affected by the length of the alkyl chain and substitution on the pyridinium ring (Gordon et al., 1998).
Applications in Polymer Electrolytes for Lithium Batteries
This compound has been used in the development of polymer electrolytes for lithium battery applications. Its integration into polymer matrices has shown to enhance the ionic conductivity and electrochemical stability of the electrolytes, demonstrating its potential in advanced battery technologies (Deb et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be used as a reagent in various chemical reactions .
Mode of Action
It is used as a reactant for enantioselective desymmetrization of meso-asiridines, peptide coupling, heterocyclization of chloroformamidinium salts, and oxidative insertion for palladium and nickel catalyst synthesis .
Biochemical Pathways
Given its use in various chemical reactions, it can be inferred that it plays a role in the synthesis of complex organic compounds .
Result of Action
As a reagent, its primary function is to facilitate chemical reactions, leading to the synthesis of desired products .
Action Environment
The action of 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate can be influenced by environmental factors such as temperature, light, and moisture. It is sensitive to light and moisture, and it is recommended to store it under inert gas . Its solubility in acetonitrile is almost transparent .
Properties
IUPAC Name |
1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEGCUSBUWGOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=[N+]2CCCC2)Cl.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClF6N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371508 | |
Record name | 1-[Chloro(pyrrolidin-1-yl)methylidene]pyrrolidin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135540-11-3 | |
Record name | 1-[Chloro(pyrrolidin-1-yl)methylidene]pyrrolidin-1-ium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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